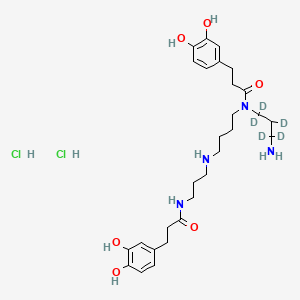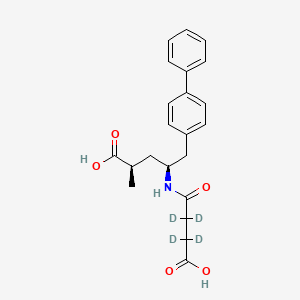
Desethyl Sacubitril-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sacubitrilat-d4, also known as Desethyl Sacubitril-d4 or LBQ-657-d4, is a deuterium-labeled derivative of Sacubitrilat. Sacubitrilat is an active metabolite of Sacubitril, which is a neprilysin inhibitor. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and fluid balance. Sacubitrilat-d4 is primarily used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitrilat-d4 involves the incorporation of deuterium atoms into the Sacubitrilat molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with Sacubitrilat as the starting material.
Deuterium Exchange: Deuterium atoms are introduced into the molecule through a deuterium exchange reaction. This can be achieved by treating Sacubitrilat with deuterated reagents under specific conditions.
Purification: The resulting Sacubitrilat-d4 is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of Sacubitrilat-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow methodologies and statistical “Design of Experiments” (DoE) approaches are often employed to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Sacubitrilat-d4 undergoes various chemical reactions, including:
Hydrolysis: Sacubitrilat-d4 can be hydrolyzed to its corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Substitution: Sacubitrilat-d4 can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, oxidized derivatives, and substituted analogs of Sacubitrilat-d4 .
Aplicaciones Científicas De Investigación
Sacubitrilat-d4 has several scientific research applications, including:
Pharmacokinetic Studies: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sacubitrilat.
Metabolic Studies: The compound is employed in metabolic studies to investigate the metabolic pathways and identify metabolites.
Drug Development: Sacubitrilat-d4 is used in drug development to study the pharmacokinetic and metabolic profiles of new drug candidates.
Cancer Research: Recent studies have explored the potential of Sacubitrilat-d4 as an anticancer agent by modulating epigenetic and apoptotic regulators.
Mecanismo De Acción
Sacubitrilat-d4 exerts its effects by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. By inhibiting neprilysin, Sacubitrilat-d4 increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This results in reduced blood pressure and improved fluid balance .
Comparación Con Compuestos Similares
Similar Compounds
Sacubitrilat: The non-deuterated form of Sacubitrilat-d4, which also inhibits neprilysin.
Sacubitril: The prodrug that is metabolized to Sacubitrilat in the body.
Valsartan: An angiotensin receptor blocker often used in combination with Sacubitril for the treatment of heart failure.
Uniqueness
Sacubitrilat-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in pharmacokinetic and metabolic studies. The deuterium labeling also provides insights into the metabolic pathways and pharmacokinetic profiles of Sacubitrilat .
Propiedades
Fórmula molecular |
C22H25NO5 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
(2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1/i11D2,12D2 |
Clave InChI |
DOBNVUFHFMVMDB-VESNEZPCSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)O)C([2H])([2H])C(=O)O |
SMILES canónico |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


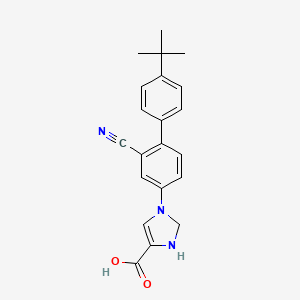
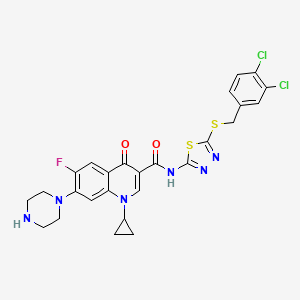
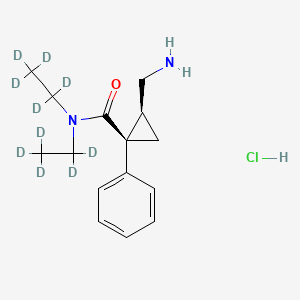

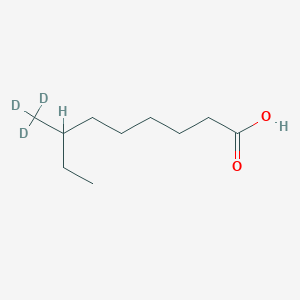
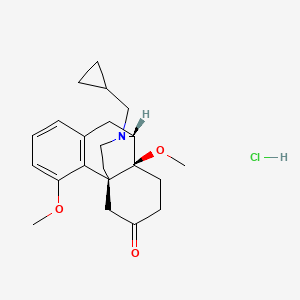

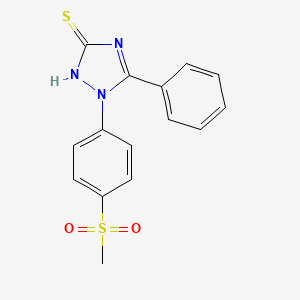
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
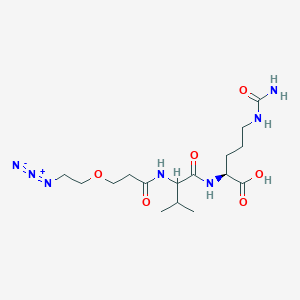

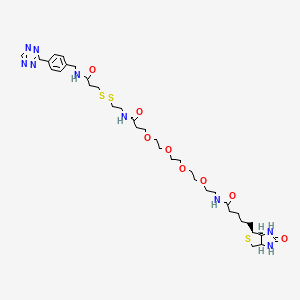
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
